molecular formula C20H13N3O4S B14872730 Methyl 3-(benzo[d]thiazol-2-yl)-2,5-dioxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-8-carboxylate

Methyl 3-(benzo[d]thiazol-2-yl)-2,5-dioxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-8-carboxylate

Cat. No.: B14872730
M. Wt: 391.4 g/mol
InChI Key: VBMOZIGZARSRJX-UHFFFAOYSA-N
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Description

Methyl 3-(benzo[d]thiazol-2-yl)-2,5-dioxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a benzo[d]thiazole moiety with a tetrahydropyrrolo[1,2-a]quinazoline core, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of Methyl 3-(benzo[d]thiazol-2-yl)-2,5-dioxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-8-carboxylate can be achieved through several synthetic routes. Common methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.

    Biginelli reaction: A three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.

    Microwave irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.

    One-pot multicomponent reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form complex products.

Chemical Reactions Analysis

Methyl 3-(benzo[d]thiazol-2-yl)-2,5-dioxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Cyclization: This reaction forms a ring structure from a linear molecule, often using catalysts or specific reaction conditions.

Scientific Research Applications

Methyl 3-(benzo[d]thiazol-2-yl)-2,5-dioxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 3-(benzo[d]thiazol-2-yl)-2,5-dioxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 3-(benzo[d]thiazol-2-yl)-2,5-dioxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of structural features, which may confer unique properties and activities compared to other similar compounds.

Properties

Molecular Formula

C20H13N3O4S

Molecular Weight

391.4 g/mol

IUPAC Name

methyl 3-(1,3-benzothiazol-2-yl)-2-hydroxy-5-oxo-1H-pyrrolo[1,2-a]quinazoline-8-carboxylate

InChI

InChI=1S/C20H13N3O4S/c1-27-20(26)10-6-7-11-13(8-10)23-9-14(24)16(17(23)22-18(11)25)19-21-12-4-2-3-5-15(12)28-19/h2-8,24H,9H2,1H3

InChI Key

VBMOZIGZARSRJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N=C3N2CC(=C3C4=NC5=CC=CC=C5S4)O

Origin of Product

United States

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